![molecular formula C16H23N5O2 B2742894 8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-72-6](/img/structure/B2742894.png)

8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

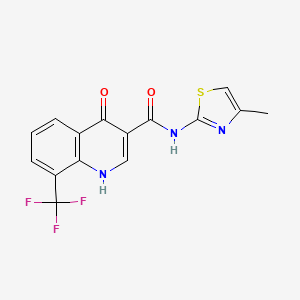

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of pyrimidines, which are structurally related to purines, involves oxidative annulation involving anilines, aryl ketones, and DMSO . Another approach involves the synthesis of 8-alkyl [1,2,4]triazolo [5,1-b]purines from 6-nitro [1,2,4]triazolo [1,5-a]pyrimidin-7-ones via successive phosphoryl chloride-mediated chloro-desoxygenation, aminodehalogenation, and reduction .Molecular Structure Analysis

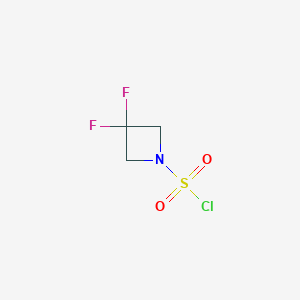

The structure of the compound can be inferred from its name. The “8-(sec-butyl)” indicates a secondary butyl group attached at the 8th position of the purine ring. The “1,7-dimethyl” suggests methyl groups at the 1st and 7th positions. The “3-propyl” indicates a propyl group at the 3rd position. The “1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” suggests an imidazole ring fused with a purine ring, with two carbonyl groups at the 2nd and 4th positions .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. Nucleophilic substitution and elimination reactions could be relevant, as these are common reactions for compounds with halogen or leaving groups .Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

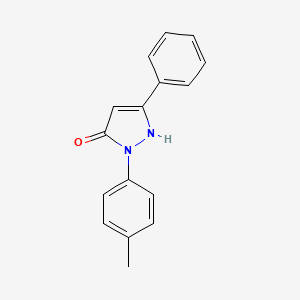

Research has explored the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as ligands for serotonin receptors and their anxiolytic and antidepressant activities. Notably, compounds similar to 8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, with some displaying significant potential as anxiolytic and antidepressant agents (Zagórska et al., 2009); (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

Further studies have delved into the receptor affinity and enzyme activity of derivatives, emphasizing the role of structural features in modulating receptor and enzyme interactions. Compounds showing promise in receptor binding and enzyme inhibition suggest avenues for developing treatments targeting specific physiological pathways (Zagórska et al., 2016).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies have been conducted to enhance the understanding of the molecular interactions between these compounds and biological targets. These studies aim to optimize the pharmacological profiles of imidazo[2,1-f]purine derivatives by modifying their structure to improve potency, selectivity, and hydrophilicity (Baraldi et al., 2008).

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential applications in pharmaceutical, biomedical, or food industries. Enzymes from purine and pyrimidine salvage pathways could be employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs . Further studies could also focus on developing a general regioselective method for preparing 8-alkyl [1,2,4]triazolo [5,1-b]purines .

Eigenschaften

IUPAC Name |

6-butan-2-yl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-6-8-19-14(22)12-13(18(5)16(19)23)17-15-20(12)9-11(4)21(15)10(3)7-2/h9-10H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMOTXKRPRABCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2742811.png)

![2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2742814.png)

![1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)

![N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B2742824.png)

![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)

![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)

![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)

![4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol](/img/structure/B2742834.png)